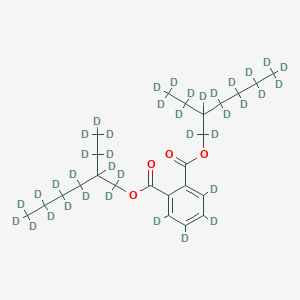

DEHP-d38

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

DEHP-d38, également connu sous le nom de bis(2-éthylhexyl) phtalate marqué au deutérium, est un composé marqué par un isotope stable. Il s'agit d'un dérivé du bis(2-éthylhexyl) phtalate, où les atomes d'hydrogène sont remplacés par du deutérium. Ce composé est principalement utilisé dans la recherche scientifique comme traceur pour la quantification pendant le processus de développement des médicaments .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du DEHP-d38 implique la réaction du 2-éthylhexanol marqué au deutérium avec l'anhydride phtalique en présence d'un catalyseur acide tel que l'acide sulfurique ou l'acide paratoluènesulfonique. Les conditions de réaction comprennent généralement le chauffage du mélange pour faciliter le processus d'estérification .

Méthodes de production industrielle

La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de matières premières marquées au deutérium et de conditions de réaction optimisées pour garantir un rendement et une pureté élevés du produit final .

Analyse Des Réactions Chimiques

Types de réactions

DEHP-d38 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former du mono(2-éthylhexyl) phtalate (MEHP) et d'autres métabolites.

Réduction : Les réactions de réduction sont moins fréquentes, mais peuvent se produire dans des conditions spécifiques.

Substitution : This compound peut subir des réactions de substitution où les atomes de deutérium sont remplacés par d'autres atomes ou groupes.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium peuvent être utilisés.

Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent le mono(2-éthylhexyl) phtalate (MEHP) et d'autres métabolites marqués au deutérium .

Applications de la recherche scientifique

This compound est largement utilisé dans la recherche scientifique en raison de son marquage isotopique stable. Parmi ses applications, citons :

Chimie : Utilisé comme traceur dans des études impliquant le métabolisme et la dégradation des phtalates.

Biologie : Employé dans des études visant à comprendre les effets biologiques des phtalates sur les organismes vivants.

Médecine : Utilisé dans des études pharmacocinétiques pour suivre la distribution et le métabolisme des médicaments.

Industrie : Appliqué dans le développement de plastifiants plus sûrs et dans la surveillance environnementale .

Mécanisme d'action

This compound exerce ses effets par l'intermédiaire de ses métabolites, principalement le mono(2-éthylhexyl) phtalate (MEHP). MEHP interagit avec diverses cibles moléculaires, notamment les récepteurs activés par les proliférateurs de peroxysomes (PPAR), qui régulent l'expression des gènes. Cette interaction entraîne divers effets biologiques, notamment des modifications du métabolisme des lipides et de la prolifération cellulaire .

Applications De Recherche Scientifique

DEHP-d38 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Chemistry: Used as a tracer in studies involving the metabolism and degradation of phthalates.

Biology: Employed in studies to understand the biological effects of phthalates on living organisms.

Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of drugs.

Industry: Applied in the development of safer plasticizers and in environmental monitoring .

Mécanisme D'action

DEHP-d38 exerts its effects through its metabolites, primarily mono(2-ethylhexyl) phthalate (MEHP). MEHP interacts with various molecular targets, including peroxisome proliferator-activated receptors (PPARs), which regulate gene expression. This interaction leads to various biological effects, including changes in lipid metabolism and cellular proliferation .

Comparaison Avec Des Composés Similaires

Composés similaires

Bis(2-éthylhexyl) phtalate (DEHP) : La forme non deutériée du DEHP-d38.

Phtalate de diisononyle (DINP) : Un autre phtalate utilisé comme plastifiant.

Phtalate de diisodécyle (DIDP) : Structure et utilisation similaires au DEHP.

Unicité du this compound

This compound est unique en raison de son marquage au deutérium, ce qui en fait un outil précieux dans la recherche scientifique. Les atomes de deutérium fournissent une différence de masse distincte, permettant un suivi et une quantification précis dans diverses études .

Propriétés

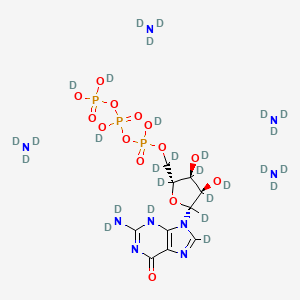

Formule moléculaire |

C24H38O4 |

|---|---|

Poids moléculaire |

428.8 g/mol |

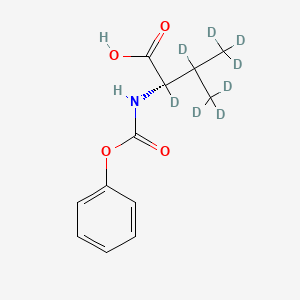

Nom IUPAC |

bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate |

InChI |

InChI=1S/C24H38O4/c1-5-9-13-19(7-3)17-27-23(25)21-15-11-12-16-22(21)24(26)28-18-20(8-4)14-10-6-2/h11-12,15-16,19-20H,5-10,13-14,17-18H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D,12D,13D2,14D2,15D,16D,17D2,18D2,19D,20D |

Clé InChI |

BJQHLKABXJIVAM-STYFRGAJSA-N |

SMILES isomérique |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C(=O)OC([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])[2H])[2H] |

SMILES canonique |

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCC(CC)CCCC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2R,3S,5R)-5-(azidomethyl)-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12399296.png)

![(2S,4aS,6aR,6aS,6bR,8aR,11E,12aS,14bR)-11-[(4-fluoro-2-nitrophenyl)methylidene]-2,4a,6a,6b,9,9,12a-heptamethyl-10,13-dioxo-3,4,5,6,6a,7,8,8a,12,14b-decahydro-1H-picene-2-carboxylic acid](/img/structure/B12399365.png)